molecular formula C20H18N4O2S2 B2565760 N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 671199-49-8

N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2565760
CAS RN: 671199-49-8
M. Wt: 410.51
InChI Key: NOTFMOWDGUDUDK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties and potential uses in scientific research.

Scientific Research Applications

DNA Gyrase Inhibition

DNA gyrase is a crucial enzyme involved in bacterial DNA replication and repair. Inhibition of DNA gyrase disrupts bacterial growth and is a promising strategy for developing antibacterial agents. Research has shown that this compound effectively inhibits DNA gyrase, particularly in Escherichia coli (E. coli) with an IC50 of 20 nM . However, it’s essential to note that the compound’s antibacterial activity against selected Gram-positive and Gram-negative bacteria remains limited.

Insecticidal Potential

The compound’s structure suggests potential insecticidal activity. Researchers have explored derivatives with cyano substituents targeting the ryanodine receptor (RyR), a promising insecticide target. While further investigation is needed, this compound class could contribute to novel insecticides .

Conductive Polymer Applications

Poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT) is a conductive polymer with diverse applications. The compound’s structure includes thiophene moieties, similar to PEDT. Some of its applications include:

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-2-26-16-10-8-15(9-11-16)21-18(25)13-28-20-23-22-19-24(20)17(12-27-19)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTFMOWDGUDUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

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